An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, also known by its synonym (-)-Normacromerine, is a naturally occurring phenethylamine alkaloid found in cacti of the Coryphantha genus. As a structural analogue of epinephrine and a metabolite of several phenethylamine drugs, this compound has garnered interest for its potential psychoactive properties and its role in biosynthetic pathways. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and the known biological activities of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Core Chemical and Physical Properties
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is a chiral molecule typically encountered as the (-)-enantiomer in nature. Its core structure consists of a dimethoxylated benzene ring attached to an ethanolamine backbone, with a methyl group on the amine. This structure imparts specific physicochemical properties that are crucial for its biological activity and analytical detection.
| Property | Value | Source(s) |
| Chemical Name | 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol | [1][2] |
| Synonym | (-)-Normacromerine | [2][3][4] |
| CAS Number | 41787-64-8 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Melting Point | 103-105 °C (Predicted) | [1] |
| Boiling Point | 354.9 ± 42.0 °C (Predicted) | [1] |
| pKa | 13.85 ± 0.20 (Predicted) | [1] |
| Solubility | DMSO (Slightly), Ethanol (Sparingly) | [1] |
Synthesis and Biosynthesis
Chemical Synthesis
A plausible synthetic route to 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol involves the reduction of the corresponding α-amino ketone. A key precursor for this synthesis is 3',4'-dimethoxyacetophenone.[5][6][7]
Experimental Protocol: Synthesis via Reductive Amination
-
Step 1: Bromination of 3',4'-Dimethoxyacetophenone. 3',4'-Dimethoxyacetophenone is first brominated at the α-position to yield 2-bromo-1-(3,4-dimethoxyphenyl)ethanone. This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Step 2: Amination. The resulting α-bromo ketone is then reacted with methylamine in a suitable solvent to afford the α-methylamino ketone, 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone.
-
Step 3: Reduction. The final step is the reduction of the ketone functionality to a hydroxyl group. This can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting product is 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.
Caption: Synthetic workflow for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.
Biosynthesis
In Coryphantha macromeris var. runyonii, (-)-Normacromerine is biosynthesized from epinephrine.[3][4] The proposed pathway involves metanephrine as a key intermediate.[3][4] Studies have shown that radiolabeled metanephrine is converted to normacromerine within the cactus.[3][4] It is postulated that normacromerine can be further N-methylated to form macromerine, although studies have indicated that this is not a highly efficient process in the plant.[3][4]
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound in biological matrices.[8][9]
Experimental Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
-
Quantification: Based on a calibration curve generated from reference standards.
Spectroscopic Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy group protons, the methyl group protons on the amine, and the protons of the ethanolamine backbone.
-
¹³C NMR: Expect distinct signals for the carbons of the aromatic ring, the methoxy groups, the methyl group, and the ethanolamine backbone.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[15][16][17][18]
-
Expected Molecular Ion: [M+H]⁺ at m/z 212.13.
-
Key Fragmentation Pathways: Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group is a likely fragmentation pathway. Loss of water from the molecular ion is also expected.
Pharmacology and Toxicology
Pharmacological Activity
The pharmacological profile of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is primarily associated with its potential psychoactive effects, leading to its classification as a hallucinogen in some contexts.[3][19][20][21] Its structural similarity to catecholamines like norepinephrine and epinephrine suggests that it may interact with adrenergic receptors.[1][22][23][24][25]
Mechanism of Action (Hypothesized)
Caption: Hypothesized mechanism of action via adrenergic receptor modulation.
Studies on animals have indicated that normacromerine can induce behavioral changes.[3] However, a study on its N,N-dimethylated analog, macromerine, suggested it to be non-psychoactive, indicating that the degree of N-methylation may significantly impact its pharmacological activity.[26] Further research is required to fully elucidate the specific receptor binding affinities and the downstream signaling pathways activated by 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol.
Toxicology
Detailed toxicological data for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol is not extensively documented. General principles of toxicology for phenethylamines would suggest potential for acute and chronic toxicity with high or repeated doses.[27][28][29][30][31]
Potential Toxic Effects:
-
Acute Toxicity: At high doses, it may cause sympathomimetic effects such as increased heart rate, blood pressure, and potential for cardiac arrhythmias. Neurological effects could include agitation, confusion, and hallucinations.[28]
-
Chronic Toxicity: The long-term effects of exposure are unknown. As with other psychoactive substances, there is a potential for neurotoxicity and psychological dependence with prolonged use.[29]
Applications and Future Directions
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol serves as an interesting lead compound for several reasons:
-
Neuropharmacology Research: Its potential interaction with adrenergic receptors makes it a useful tool for studying the structure-activity relationships of sympathomimetic amines.
-
Drug Development: Modifications of its structure could lead to the development of novel therapeutic agents targeting the central nervous system.
-
Natural Product Chemistry: Its presence in cacti provides a basis for further investigation into the biosynthesis and ecological role of phenethylamine alkaloids in plants.
Future research should focus on obtaining comprehensive experimental data for its physicochemical properties, elucidating its precise mechanism of action through receptor binding and functional assays, and conducting thorough toxicological studies to assess its safety profile.
References
-
Keller, W. J. (1979). Macromerine and normacromerine biosynthesis in Coryphantha macromeris var. runyonii. Journal of pharmaceutical sciences, 68(1), 85–87. [Link]
-
ResearchGate. (n.d.). Comparison of 1 H and 13 C-NMR data of compound 1 with reported literature. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
-
PubMed. (1979). Macromerine and normacromerine biosynthesis in Coryphantha macromeris var. runyonii. Life Sciences, 23(11), 1175-84. [Link]
-
MDPI. (2023). Alkaloid and Nitrogenated Compounds from Different Sections of Coryphantha macromeris Plants and Callus Cultures. Plants, 12(17), 3144. [Link]
-
J-GLOBAL. (n.d.). Cactus alkaloids. XIII: Isolation of (-)-normacromerine from Coryphantha mracromeris var. runyonii. Retrieved from [Link]
-
Wikipedia. (n.d.). Macromerine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR (500 MHz) and 13 C-NMR (125 MHz) spectral data and HMBC correlations of compound 2 in CD 3 OD. Retrieved from [Link]
-
Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligands of Adrenergic Receptors: A Structural Point of View. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000214). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adrenergic Drugs. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Distinct binding conformations of epinephrine with α- and β-adrenergic receptors. Retrieved from [Link]
-
YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Acute and Chronic Toxicity. Retrieved from [Link]
-
SOAR. (n.d.). Development of analytical protocols for rapid analysis of biological samples with flow-gated capillary electrophoresis. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Manifestations of Acute and Early Chronic Poisoning. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo neurochemical effects induced by changes in endocannabinoid neurotransmission. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chronic toxicity – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma. Retrieved from [Link]
-
Frontiers. (n.d.). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Retrieved from [Link]
-
ISS. (n.d.). Psychoactive natural products: overview of recent developments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo effects of alpha-DL-difluoromethylornithine on the metabolism and morphology of Trypanosoma brucei brucei. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Isolation and structure elucidation of the compounds from Teucrium hyrcanicum L. and the investigation of cytotoxicity, antioxidant activity, and protective effect on hydrogen peroxide-induced oxidative stress. Retrieved from [Link]
-
PJSIR. (n.d.). 7 isolation and structure elucidation of moringyne - a new glycoside from seeds of moringa. Retrieved from [Link]
-
Pharmacognosy Journal. (n.d.). Acute and Subchronic Toxicity Study of Sampilnorov Wurile. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3',4'-dimethoxyacetophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemometric Protocol to Validate an Analytical Method in the Presence of Corrigible Constant and Proportional Systematic Errors. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Isolation, Characterization and Structural. Retrieved from [Link]
-
PubChem. (n.d.). 3',4'-Dimethoxyacetophenone. Retrieved from [Link]
Sources
- 1. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cactus alkaloids. XIII: Isolation of (-)-normacromerine from Coryphantha mracromeris var. runyonii. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Psychoactivity of normacromerine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macromerine and normacromerine biosynthesis in Coryphantha macromeris var. runyonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]
- 6. 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 [sigmaaldrich.com]
- 7. 3,4-Dimethoxyphenyl methyl ketone | C10H12O3 | CID 14328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. hmdb.ca [hmdb.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. whitman.edu [whitman.edu]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs [frontiersin.org]
- 21. iss.it [iss.it]
- 22. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 23. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Macromerine - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. iloencyclopaedia.org [iloencyclopaedia.org]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. phcogj.com [phcogj.com]
- 31. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
